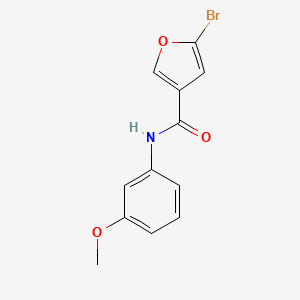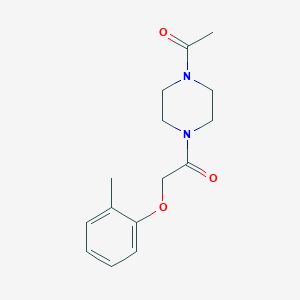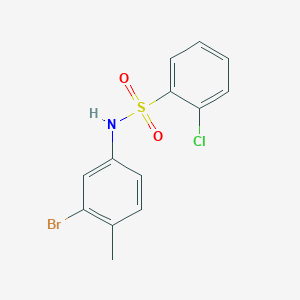
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide, also known as BMS, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is synthesized using a specific method that involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride. The resulting product has been shown to have a range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
作用机制
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an important process in various physiological processes. The inhibition of carbonic anhydrase by N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. One of the primary effects of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is the inhibition of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate. This decrease in bicarbonate production has been shown to have a range of effects on physiological processes such as acid-base balance, respiration, and renal function. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have anticonvulsant, antitumor, and anti-inflammatory effects.
实验室实验的优点和局限性
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-studied compound with a reliable synthesis method, making it easy to obtain and use in experiments. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have a range of biochemical and physiological effects, making it a versatile tool compound for studying various biological processes. However, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has some limitations for use in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide. One area of research is the development of new analogs of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide that have improved properties such as increased solubility and longer half-life. Another area of research is the study of the role of carbonic anhydrase in various diseases and the potential use of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide as a therapeutic agent. Additionally, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide can be used as a tool compound for studying the role of sulfonamides in biological systems, which can lead to the development of new drugs and therapies.
合成方法
The synthesis of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride in a solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature under nitrogen gas and with the addition of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been shown to be efficient and reliable, producing high yields of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide.
科学研究应用
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential use in various scientific applications. One of the primary uses of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is as a tool compound for studying the role of sulfonamides in biological systems. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes. This inhibition has been used to study the role of carbonic anhydrase in various diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-6-7-10(8-11(9)14)16-19(17,18)13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCIZSYZDVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
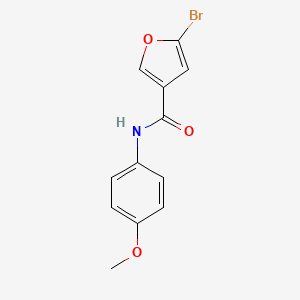

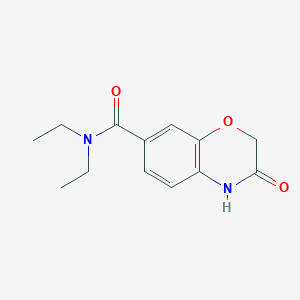

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
